

Application Notes and Protocols: Disitertide Diammonium in Hypertrophic Scar Models

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Compound of Interest

Compound Name: *Disitertide diammonium*

Cat. No.: *B15620388*

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Introduction

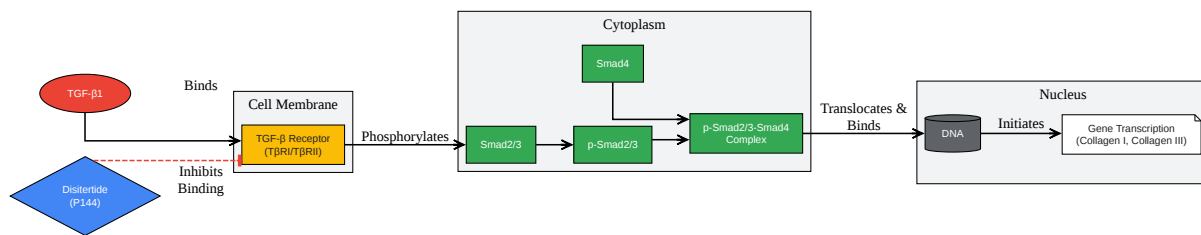
Disitertide diammonium, a synthetic peptide also known as P144, is a selective inhibitor of Transforming Growth Factor-beta 1 (TGF- β 1).[1] TGF- β 1 is a key cytokine implicated in the pathogenesis of fibrotic conditions, including hypertrophic scars, by promoting fibroblast proliferation and excessive collagen deposition.[2][3] These application notes provide a comprehensive overview of the use of **Disitertide diammonium** in preclinical hypertrophic scar models, detailing its mechanism of action, experimental protocols, and key findings.

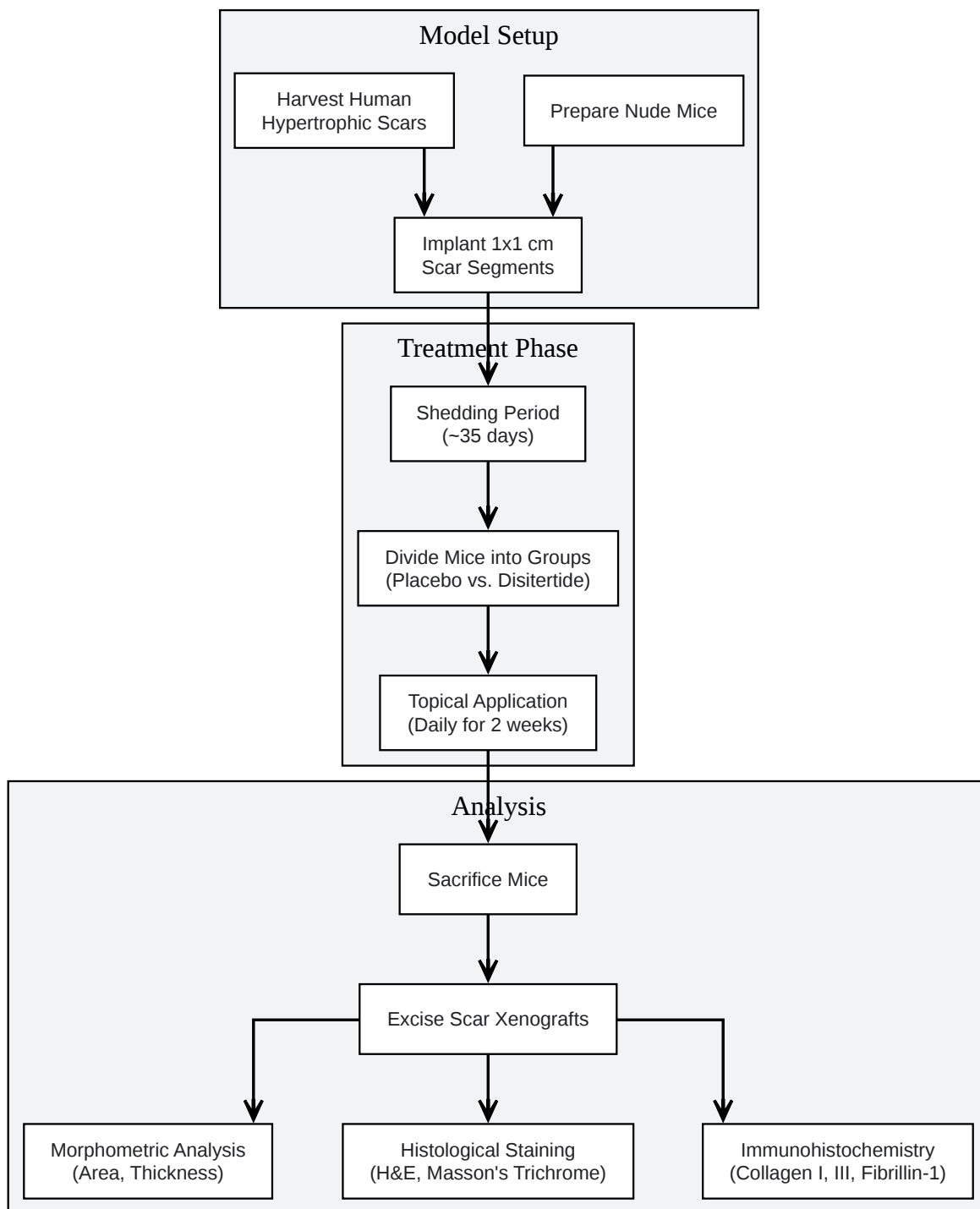
Mechanism of Action

Disitertide diammonium functions by blocking the interaction of TGF- β 1 with its receptors, thereby inhibiting the downstream signaling cascade that leads to fibrosis.[4] The primary pathway affected is the canonical TGF- β /Smad signaling pathway. In hypertrophic scars, elevated levels of TGF- β 1 lead to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to induce the transcription of target genes, including those for collagen type I and type III.[5][6] By preventing the initial ligand-receptor

binding, Disitertide effectively reduces the phosphorylation of Smad2/3, thus downregulating the expression of fibrotic proteins.[7][8]

Signaling Pathway Diagram





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